molecular formula C18H35BrN2 B7983897 1-Tetradecyl-3-Methylimidazolium Bromide

1-Tetradecyl-3-Methylimidazolium Bromide

Cat. No.: B7983897
M. Wt: 359.4 g/mol
InChI Key: ZKPSZHWFVLHSJM-UHFFFAOYSA-M
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Description

1-Tetradecyl-3-Methylimidazolium Bromide is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents. Due to these characteristics, this compound has found applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

The primary target of 1-Tetradecyl-3-Methylimidazolium Bromide (C14mimBr) is proteins, specifically bovine serum albumin (BSA) . BSA is a globular protein that serves as a transport protein in the blood and is often used as a model protein in research .

Mode of Action

C14mimBr interacts with BSA, leading to changes in the protein’s structure . This interaction is evidenced by surface tension measurements, isothermal titration microcalorimetry, far-UV circular dichroism (CD), and fluorescence spectra . The alteration of the secondary structure of BSA is due to the interactions of C14mimBr molecules and amino acid residues .

Biochemical Pathways

It’s known that the compound can cause growth inhibition, decrease in chlorophyll content, and oxidative damage in plants . These effects suggest that C14mimBr may interfere with photosynthesis and other vital biochemical processes.

Pharmacokinetics

Research on ryegrass (lolium perenne l) indicates that the plant can uptake and accumulate C14mimBr . The ions were mainly accumulated in root tissue and partly translocated to the above-ground part of ryegrass .

Result of Action

The interaction of C14mimBr with BSA results in conformational changes in the protein, which can lead to changes in the protein’s polarity and functional properties . In plants, exposure to C14mimBr can lead to growth inhibition, decrease in chlorophyll content, and oxidative damage .

Action Environment

The action of C14mimBr can be influenced by environmental factors. For instance, the hydrophobicity and toxicity of imidazolium-based ionic liquids, including C14mimBr, are highly related to the side alkyl chain length . Furthermore, the concentration of C14mimBr can affect its toxicity, with higher concentrations leading to more pronounced effects .

Biochemical Analysis

Biochemical Properties

It has been shown that ionic liquids can interact with various biomolecules, including enzymes and proteins The nature of these interactions is likely dependent on the specific structure and properties of the ionic liquid

Cellular Effects

In a study conducted on ryegrass, it was found that 1-Tetradecyl-3-Methylimidazolium Bromide can be taken up by plants and accumulated in their tissues . The effects of this compound on the growth index, chlorophyll content, malondialdehyde (MDA) content, and antioxidant enzyme activity of ryegrass were investigated . The toxic effects of this compound on ryegrass growth increased with increasing initial concentration .

Molecular Mechanism

It has been suggested that the hydrophobicity and toxicity of imidazolium-based ionic liquids are highly related to the side alkyl chain length Therefore, the long alkyl chain of this compound may contribute to its biochemical effects

Temporal Effects in Laboratory Settings

It has been observed that the toxic effects of this compound on ryegrass growth increased with increasing initial concentration . This suggests that the effects of this compound may change over time, possibly due to degradation or changes in cellular function.

Transport and Distribution

In a study conducted on ryegrass, it was found that this compound ions were mainly accumulated in root tissue and partly translocated to the above ground part of ryegrass . This suggests that this compound can be transported and distributed within cells and tissues.

Preparation Methods

1-Tetradecyl-3-Methylimidazolium Bromide can be synthesized through a reaction between 1-Tetradecylimidazole and Methyl Bromide. The reaction typically occurs under reflux conditions in an organic solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography .

Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Tetradecyl-3-Methylimidazolium Bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common with this compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

1-Tetradecyl-3-Methylimidazolium Bromide is unique compared to other imidazolium-based ionic liquids due to its longer alkyl chain, which enhances its hydrophobicity and toxicity. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it suitable for specific applications where higher hydrophobicity and toxicity are advantageous .

Properties

IUPAC Name

1-methyl-3-tetradecylimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;/h16-18H,3-15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPSZHWFVLHSJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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